1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one
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Overview
Description
1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylbenzimidazole moiety, an azetidine ring, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the cyclopropylbenzimidazole intermediate. This intermediate is then reacted with azetidine-1-carbonyl chloride under controlled conditions to form the azetidine derivative. The final step involves the coupling of the azetidine derivative with piperidine-1-yl ethanone using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]propanone
- 1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]butanone
Uniqueness
1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its cyclopropylbenzimidazole moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(26)23-10-8-16(9-11-23)21(27)24-12-17(13-24)25-19-5-3-2-4-18(19)22-20(25)15-6-7-15/h2-5,15-17H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAJKUKXTXBAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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